molecular formula C14H13NO2 B14682903 Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- CAS No. 33630-16-9

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-

Cat. No.: B14682903
CAS No.: 33630-16-9
M. Wt: 227.26 g/mol
InChI Key: KGGMWVBGURKNQZ-UHFFFAOYSA-N
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Description

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 3-methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with an aromatic amine. In this case, 3-methoxybenzaldehyde reacts with 4-aminophenol under acidic or basic conditions to form the imine compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

33630-16-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-4-2-3-12(9-14)15-10-11-5-7-13(16)8-6-11/h2-10,16H,1H3

InChI Key

KGGMWVBGURKNQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

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